(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, an alternate formal synthesis of Sitagliptin phosphate, a drug used to treat type 2 diabetes, is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31% . The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .Molecular Structure Analysis
The molecular structure of the similar compound “(S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid” is provided in the InChI Code: 1S/C10H10F3NO2.ClH/c11-7-4-9 (13)8 (12)2-5 (7)1-6 (14)3-10 (15)16;/h2,4,6H,1,3,14H2, (H,15,16);1H/t6-;/m0./s1 .Chemical Reactions Analysis
The key steps in the synthesis of similar compounds involve an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement .Physical and Chemical Properties Analysis
The similar compound “(S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid” is a white powder with a melting point of 216-222°C . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is primarily known for its role as a key building block in the synthesis of pharmaceutical compounds like sitagliptin, a medication used in the treatment of diabetes. Researchers have developed novel synthetic strategies for creating this compound, emphasizing its significance in medicinal chemistry (Fıstıkçı et al., 2012). These methods often focus on high enantiomeric purity, which is crucial for the effectiveness of the resulting pharmaceutical products.
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of related compounds are also a focal point of research. For example, studies have been conducted on the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents, providing insight into the physical properties and potential applications of these compounds in different chemical environments (Fan et al., 2016).
Biocatalysis and Enzymatic Synthesis
In the field of biocatalysis, research has been conducted on enzymatic routes to synthesize intermediates of sitagliptin, showcasing the potential of using enzymes for the efficient and environmentally-friendly production of pharmaceuticals (Hou et al., 2016). These studies highlight the role of biocatalysis in the modern pharmaceutical industry, particularly in the synthesis of complex molecules.
Nanotechnology Applications
Research on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, has shown potential applications in nanotechnology, specifically in the optical gating of synthetic ion channels. This illustrates the broader applications of such compounds beyond pharmaceuticals, extending to materials science and nanotechnology (Ali et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(3S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6,14H,1,3H2,(H,15,16)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKHBXZZAXQOD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652349 | |
Record name | (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868071-17-4 | |
Record name | (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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